N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19987510
InChI: InChI=1S/C16H25N3O3/c20-13(17-12-7-3-1-2-4-8-12)11-19-14(21)16(18-15(19)22)9-5-6-10-16/h12H,1-11H2,(H,17,20)(H,18,22)
SMILES:
Molecular Formula: C16H25N3O3
Molecular Weight: 307.39 g/mol

N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

CAS No.:

Cat. No.: VC19987510

Molecular Formula: C16H25N3O3

Molecular Weight: 307.39 g/mol

* For research use only. Not for human or veterinary use.

N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide -

Specification

Molecular Formula C16H25N3O3
Molecular Weight 307.39 g/mol
IUPAC Name N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide
Standard InChI InChI=1S/C16H25N3O3/c20-13(17-12-7-3-1-2-4-8-12)11-19-14(21)16(18-15(19)22)9-5-6-10-16/h12H,1-11H2,(H,17,20)(H,18,22)
Standard InChI Key GPQNYWLTMCLVMH-UHFFFAOYSA-N
Canonical SMILES C1CCCC(CC1)NC(=O)CN2C(=O)C3(CCCC3)NC2=O

Introduction

Chemical Structure and Properties

The compound’s molecular formula is C₁₆H₂₅N₃O₃, with a molecular weight of 307.39 g/mol. Key structural features include:

  • Spirocyclic Core: A 1,3-diazaspiro[4.4]nonane moiety, where two six-membered rings share a single nitrogen atom.

  • Dioxo Functionalities: Two ketone groups at positions 2 and 4 of the diazaspiro core.

  • Cycloheptyl Substituent: A seven-membered cycloalkyl group attached to the acetamide nitrogen.

  • Acetamide Linkage: A bridge connecting the cycloheptyl group to the spirocyclic core.

The spirocyclic arrangement enhances structural rigidity, potentially influencing its binding affinity to biological targets .

PropertyValueSource
Molecular FormulaC₁₆H₂₅N₃O₃
Molecular Weight307.39 g/mol
Canonical SMILESC1CCCC(CC1)NC(=O)CN2C(=O)C3(CCCC3)NC2=O
InChI KeyGPQNYWLTMCLVMH-UHFFFAOYSA-N

Synthesis and Production

The synthesis of N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide involves multi-step reactions:

Key Synthetic Steps

  • Spirocyclic Core Formation:

    • Cyclization of a diamine precursor with a diketone or its equivalents under controlled conditions.

    • Example: Strecker synthesis or hydrolysis of nitriles to form amides, followed by cyclization .

  • Functionalization:

    • Introduction of the cycloheptyl group via nucleophilic substitution or amide coupling.

    • Optimization of reaction conditions (e.g., solvents, catalysts) to maximize yield and purity.

Industrial-scale production may utilize continuous flow reactors to enhance efficiency and reproducibility.

Biological Activity and Applications

Preliminary research highlights the compound’s potential in targeting enzymatic and receptor-mediated pathways:

Mechanistic Insights

  • Enzyme Inhibition: The dioxo groups and spirocyclic structure may enable competitive inhibition of enzymes such as acetyl-CoA carboxylase (ACC), a key player in lipid biosynthesis .

  • Receptor Modulation: Structural analogs (e.g., diazaspiro[5.5]undecanes) have shown activity as neuropeptide Y (NPY) antagonists, suggesting potential in obesity and cardiovascular therapies .

  • Cancer Research: The cycloheptyl group may enhance hydrophobic interactions with oncogenic protein targets, though specific data remains limited.

Comparative Biological Profile

CompoundTargetActivityReference
N-Cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamideACC, NPY receptorsPreliminary inhibition
N-Cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamideEnzymatic targetsModerate enzyme inhibition
1,9-Diazaspiro[5.5]undecane derivativesACC1/ACC2IC₅₀ < 10 nM for ACC2 inhibition

Comparative Structural Analysis

The compound’s unique features set it apart from related diazaspiro derivatives:

CompoundKey Structural FeaturesUnique Aspects
N-Cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamideCycloheptyl, diazaspiro[4.4]nonane, acetamideEnhanced lipophilicity for membrane targets
N-Cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamideCyclohexyl, diazaspiro[4.4]nonane, acetamideSmaller aliphatic substituent
2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamideUnsubstituted acetamide, diazaspiro[4.4]nonaneMinimal hydrophobicity
2-[2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan)-acetyl]-1,2,3,4-tetrahydroisoquinolinecarboxamideIsoquinoline moiety, diazaspiro[4.4]nonaneIncreased steric complexity

The cycloheptyl group provides a balance of hydrophobicity and conformational flexibility, potentially improving target binding .

Research Gaps and Future Directions

While the compound shows promise, critical uncertainties remain:

  • Pharmacokinetic Data: No reported studies on absorption, distribution, metabolism, or excretion (ADME) profiles.

  • Selectivity: Limited data on off-target effects or isoform specificity (e.g., ACC1 vs. ACC2 inhibition).

  • Therapeutic Efficacy: In vivo testing is required to validate preclinical findings.

Future research should prioritize:

  • High-Throughput Screening: Testing against panels of kinases and GPCRs.

  • Derivatization: Structural modifications to optimize solubility or receptor affinity.

  • Collaborative Studies: Partnerships with academic institutions to explore anticancer applications .

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